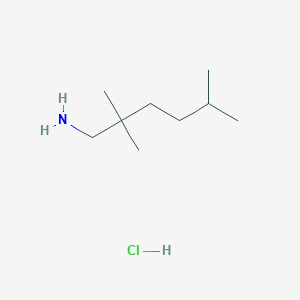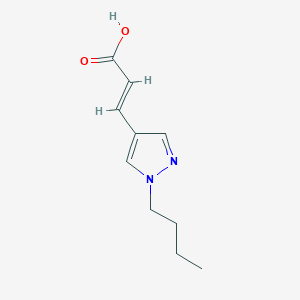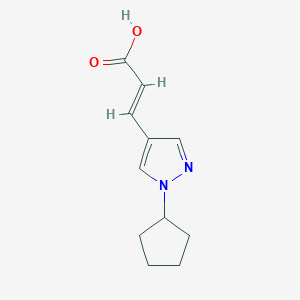
4-Amino-3,3-dimethylbutan-1-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-3,3-dimethylbutan-1-ol hydrochloride is a chemical compound with the molecular formula C6H16ClNO and a molecular weight of 153.65 . It is also known by its CAS number 2098068-62-1 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C6H16ClNO . This indicates that the molecule is composed of 6 carbon atoms, 16 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 1 oxygen atom .Scientific Research Applications
Synthesis Techniques and Intermediates
One prominent application area of derivatives similar to 4-Amino-3,3-dimethylbutan-1-ol hydrochloride is in the development of synthesis techniques for creating taurine derivatives using a 'safety-catch' principle for protecting sulfonic acids. This method offers a general approach to sulfonic acid protection and is adaptable to multiparallel formats, making it valuable for synthesizing a wide range of taurine derivatives efficiently and effectively (Seeberger, Griffin, Hardcastle, & Golding, 2007).
Catalysis and Reaction Mechanisms
Another application is found in the synthesis of important intermediates like 3,3-Dimethylbutanol and 3,3-Dimethylbutanal, which are crucial for the production of Neotame, a sweetening agent. This research elucidates the reaction mechanisms and optimization of conditions for synthesizing these intermediates, showcasing the utility of 3,3-dimethyl derivatives in catalytic processes and organic synthesis (Tanielyan & Augustine, 2012).
Environmental Applications
The degradation of similar compounds by bio-electro reactors highlights an environmental application, demonstrating an efficient, economical, and pollution-free method to treat wastewater containing compounds like 4-Amino-dimethyl-aniline hydrochloride, which shares structural similarities with this compound. This research suggests potential for these compounds' removal from industrial effluents, contributing to cleaner production processes (Huang Wei, 2007).
Material Science
In material science, derivatives of this compound are explored for creating anti-corrosion films on copper alloys. This application underscores the compound's utility in developing coatings that protect metals from corrosion, an important aspect in extending the lifespan of metal components in harsh environments (Yu, Yang, Zhang, Wang, & Gao, 2017).
properties
IUPAC Name |
4-amino-3,3-dimethylbutan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO.ClH/c1-6(2,5-7)3-4-8;/h8H,3-5,7H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNIGWVLAMOTBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCO)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3,3-difluorocyclobutyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B1485124.png)

![(2E)-3-[1-(2-methylpropyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1485126.png)

![4-[(3-Fluoroazetidin-3-yl)methyl]-3,5-dimethyl-1,2-oxazole hydrochloride](/img/structure/B1485129.png)


![(2E)-3-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1485135.png)

![(2E)-3-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1485137.png)
![(2E)-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1485138.png)
amine](/img/structure/B1485140.png)
![7-Oxa-1-azaspiro[4.5]decane hydrochloride](/img/structure/B1485142.png)